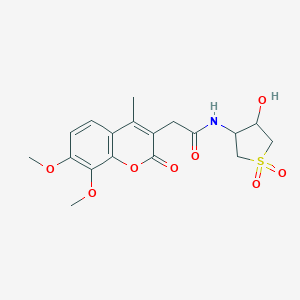
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as DMOT, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMOT belongs to a class of compounds called coumarins, which are known for their diverse pharmacological properties.
作用机制
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide also activates the Nrf2-Keap1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the proliferation and migration of cancer cells.
实验室实验的优点和局限性
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that is relatively easy to synthesize and purify. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide is also stable and can be stored for long periods without significant degradation. However, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide also has poor bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide for therapeutic applications. Finally, more research is needed to investigate the potential use of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide in combination with other drugs for the treatment of various diseases.
合成方法
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide can be synthesized using a multistep process that involves the condensation of 7,8-dimethoxy-4-methylcoumarin with 4-hydroxythiophenol, followed by acetylation with acetic anhydride. The final product, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide, is obtained after purification and characterization using various analytical techniques.
科学研究应用
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
属性
产品名称 |
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide |
|---|---|
分子式 |
C18H21NO8S |
分子量 |
411.4 g/mol |
IUPAC 名称 |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(4-hydroxy-1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C18H21NO8S/c1-9-10-4-5-14(25-2)17(26-3)16(10)27-18(22)11(9)6-15(21)19-12-7-28(23,24)8-13(12)20/h4-5,12-13,20H,6-8H2,1-3H3,(H,19,21) |
InChI 键 |
FKEJVZPRDGLHMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3CS(=O)(=O)CC3O |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3CS(=O)(=O)CC3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6Z)-6-[10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264158.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264160.png)
![6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264165.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264189.png)
![6-[(4-chloro-2,5-dimethoxyanilino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B264192.png)
![2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B264197.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide](/img/structure/B264202.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B264203.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264206.png)
![7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B264207.png)
![7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264209.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264220.png)
